2-(3-Amino-4-bromophenoxy)-N-methylacetamide
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Overview
Description
2-(3-Amino-4-bromophenoxy)-N-methylacetamide is an organic compound with the molecular formula C9H11BrN2O2. It is a derivative of phenoxyacetamide and contains both amino and bromo functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromophenoxy)-N-methylacetamide typically involves the reaction of 3-amino-4-bromophenol with N-methylacetamide under specific conditions. One common method includes:
Starting Materials: 3-amino-4-bromophenol and N-methylacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol.
Procedure: The mixture is heated to a specific temperature (usually around 80-100°C) for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding phenol.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium thiolate (NaSMe) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-bromophenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-bromophenoxy)acetonitrile: Similar structure but with a nitrile group instead of an acetamide group.
Methyl 2-(3-amino-4-bromophenoxy)acetate: Contains an ester group instead of an acetamide group.
Uniqueness
2-(3-Amino-4-bromophenoxy)-N-methylacetamide is unique due to its combination of amino, bromo, and acetamide functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3-amino-4-bromophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLRGZPKYKVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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